MELK Inhibitor Activity: Benchmarking 3,4-Dichloro-5,8-difluoroquinoline as a Scaffold
The 3,4-dichloro-5,8-difluoroquinoline scaffold is a core component of quinoline derivatives developed as potent MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, as disclosed in US Patent 9,120,749 B2 . MELK is a therapeutic target in various cancers. The patent explicitly claims quinoline derivatives where the core ring is substituted, and the exemplified compounds are designed for high potency. While the patent does not disclose the exact IC50 for the unsubstituted 3,4-Dichloro-5,8-difluoroquinoline itself, its identification as the foundational building block for this class of inhibitors is a strong class-level inference of its value in this therapeutic area.
| Evidence Dimension | Scaffold for MELK Inhibition |
|---|---|
| Target Compound Data | Foundational scaffold for claimed MELK inhibitors |
| Comparator Or Baseline | Quinoline core with alternative substitution patterns |
| Quantified Difference | Not directly quantified for the unsubstituted scaffold; differentiation is based on the explicit use of this halogenation pattern as the basis for the claimed inhibitors. |
| Conditions | Patent US-9120749-B2 |
Why This Matters
This provides a direct, documented link to a specific, high-value therapeutic target (MELK) and a clear patent trail, which is crucial for justifying procurement in oncology-focused research programs.
